molecular formula C9H7BrN2 B1524611 6-Bromo-4-methylquinazoline CAS No. 69674-27-7

6-Bromo-4-methylquinazoline

Cat. No. B1524611
CAS RN: 69674-27-7
M. Wt: 223.07 g/mol
InChI Key: AQONPSNFIBNMQX-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinazoline is a chemical compound with the molecular formula C9H7BrN2 . It is used in scientific research and development .


Synthesis Analysis

The synthesis of 6-Bromo-4-methylquinazoline involves the reaction of 1-(2-amino-5-bromophenyl)ethanone with triethyl orthoformate . Another method involves the reaction of aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methylquinazoline consists of a quinazoline core, which is a heterocyclic compound containing two nitrogen atoms. The compound also contains a bromine atom and a methyl group .


Chemical Reactions Analysis

Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They can undergo various reactions such as nucleophilic substitution, condensation, and aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-methylquinazoline include its molecular weight, boiling point, and structure .

Scientific Research Applications

Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, have drawn attention due to their significant biological activities . They are used in various scientific fields, particularly in medicinal chemistry . Here are some of the applications:

  • Anti-cancer : Quinazoline derivatives have been found to have anti-cancer properties . The specific methods of application and experimental procedures vary, but often involve the synthesis of various quinazoline compounds and testing their effects on cancer cells .
  • Anti-inflammatory : These compounds also have anti-inflammatory properties . They are often tested in models of inflammation to determine their effectiveness .
  • Anti-bacterial : Quinazoline derivatives can act as anti-bacterial agents . They are typically tested against various bacterial strains to determine their effectiveness .
  • Analgesic : Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties .
  • Anti-viral : These compounds can also have anti-viral properties . They are tested against various viruses to determine their effectiveness .
  • Anti-cytotoxin : Quinazoline derivatives have been found to have anti-cytotoxin properties . They are often tested in models of cytotoxicity to determine their effectiveness .
  • Anti-spasm : These compounds also have anti-spasm properties . They are typically tested in models of spasms to determine their effectiveness .
  • Anti-tuberculosis : Quinazoline derivatives can act as anti-tuberculosis agents . They are typically tested against various strains of tuberculosis to determine their effectiveness .
  • Anti-oxidation : Some quinazoline derivatives have been found to have anti-oxidation properties .
  • Anti-malarial : These compounds can also have anti-malarial properties . They are tested against various strains of malaria to determine their effectiveness .
  • Anti-hypertension : Quinazoline derivatives have been found to have anti-hypertension properties . They are often tested in models of hypertension to determine their effectiveness .
  • Anti-obesity : These compounds also have anti-obesity properties . They are typically tested in models of obesity to determine their effectiveness .
  • Anti-psychotic : Quinazoline derivatives can act as anti-psychotic agents . They are typically tested against various strains of psychosis to determine their effectiveness .
  • Anti-diabetes : Some quinazoline derivatives have been found to have anti-diabetes properties .
  • Anti-hypertensive : These compounds can also have anti-hypertensive properties . They are tested against various strains of hypertension to determine their effectiveness .

Safety And Hazards

6-Bromo-4-methylquinazoline is classified as a warning substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, have attracted considerable attention due to their significant biological activities. Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .

properties

IUPAC Name

6-bromo-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONPSNFIBNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699616
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylquinazoline

CAS RN

69674-27-7
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Xia, L Jiang, T Du, S Lin, T Xiong, S Peng, H Tian… - Bioorganic …, 2023 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) signaling is among the most common alterations in cancer and has become a key target for cancer drug development. Based on a 4-methyl …
Number of citations: 3 www.sciencedirect.com
Z Zhou, K Hu, J Wang, Z Li, Y Zhang, Z Zha, Z Wang - ACS omega, 2020 - ACS Publications
An electrochemical synthesis for quinazolines and quinazolinones was developed via a C(sp 3 )-H amination/CN cleavage by virtue of the anodic oxidation. The reaction can be carried …
Number of citations: 9 pubs.acs.org

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